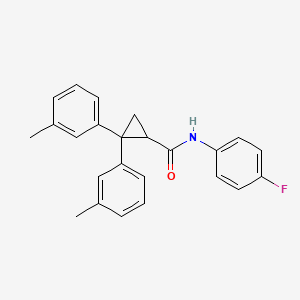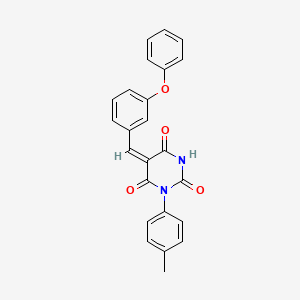![molecular formula C13H10N4O3 B11668161 N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide CAS No. 114659-72-2](/img/structure/B11668161.png)
N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-nitrofenil)metiliden]piridina-3-carbohidrazida es un compuesto químico que pertenece a la clase de las bases de Schiff. Las bases de Schiff son compuestos que se forman típicamente por la condensación de aminas primarias con compuestos carbonílicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(2-nitrofenil)metiliden]piridina-3-carbohidrazida normalmente implica la reacción de condensación entre 2-nitrobenzaldehído y piridina-3-carbohidrazida. La reacción se lleva a cabo normalmente en un disolvente de etanol bajo condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación de la base de Schiff, y el producto se aísla entonces por filtración y recristalización .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para N'-[(E)-(2-nitrofenil)metiliden]piridina-3-carbohidrazida no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el disolvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(2-nitrofenil)metiliden]piridina-3-carbohidrazida puede experimentar varias reacciones químicas, entre ellas:
Oxidación: El grupo nitrofenilo puede oxidarse para formar derivados nitro.
Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones adecuadas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en el grupo nitrofenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH₄) o gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Principales productos formados
Oxidación: Derivados nitro del compuesto original.
Reducción: Derivados amino del compuesto original.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N'-[(E)-(2-nitrofenil)metiliden]piridina-3-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos con iones metálicos.
Biología: Se ha investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se ha explorado su potencial como farmacóforo en el diseño y desarrollo de fármacos.
Industria: Se utiliza en la síntesis de materiales avanzados y como precursor en la síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2-nitrofenil)metiliden]piridina-3-carbohidrazida implica su capacidad de formar complejos estables con iones metálicos. Esta propiedad se atribuye a la presencia del fragmento de base de Schiff, que puede coordinarse con centros metálicos. Se cree que la actividad biológica del compuesto, como los efectos antimicrobianos, se debe a su interacción con componentes celulares, interrumpiendo procesos biológicos esenciales .
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(1E)-(3,5-dibromo-2,4-dihidroxifenil)metiliden]nicotinohidrazida
- N'-[(E)-(2,5-dimetoxiifenil)metiliden]bifenil-4-carbohidrazida
- N'-[(E)-(4-fluorofenil)metiliden]bifenil-4-carbohidrazida
Singularidad
N'-[(E)-(2-nitrofenil)metiliden]piridina-3-carbohidrazida es única debido a la presencia tanto de un grupo nitrofenilo como de un anillo de piridina. Esta combinación confiere una reactividad química y una actividad biológica potencial distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
114659-72-2 |
|---|---|
Fórmula molecular |
C13H10N4O3 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
N-[(E)-(2-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-5-3-7-14-8-11)16-15-9-10-4-1-2-6-12(10)17(19)20/h1-9H,(H,16,18)/b15-9+ |
Clave InChI |
AZBPLNRNLLASGG-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668082.png)
![N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine](/img/structure/B11668084.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B11668093.png)
![3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11668096.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11668100.png)
![N'-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11668107.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B11668111.png)
![4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11668122.png)
![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11668125.png)

![2-[(2E)-2-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11668130.png)
![Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11668141.png)

![Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11668150.png)
